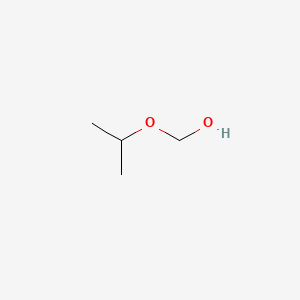

Isopropoxymethanol

Description

Structure

3D Structure

Properties

CAS No. |

56395-05-2 |

|---|---|

Molecular Formula |

C4H10O2 |

Molecular Weight |

90.12 g/mol |

IUPAC Name |

propan-2-yloxymethanol |

InChI |

InChI=1S/C4H10O2/c1-4(2)6-3-5/h4-5H,3H2,1-2H3 |

InChI Key |

ZFCUTFMDALQSSY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OCO |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Mechanisms of Isopropoxymethanol

Established Synthetic Routes and Mechanistic Elucidation

The most fundamental approach to synthesizing isopropoxymethanol involves the direct addition of an alcohol (isopropanol) to an aldehyde (formaldehyde). This reaction is reversible and its equilibrium position is sensitive to the reaction conditions. wikipedia.orgmasterorganicchemistry.com

The primary precursors for the synthesis of this compound are isopropanol (B130326) and formaldehyde (B43269). Isopropanol is a readily available secondary alcohol, produced industrially via the hydration of propene or the hydrogenation of acetone (B3395972). rsc.org Formaldehyde is typically used as an aqueous solution (formalin) or in its polymeric form, paraformaldehyde. When paraformaldehyde is used, it must first be depolymerized, which can be achieved in the presence of an alcohol and a catalyst at room temperature. nih.gov

The reaction is an equilibrium process. In solutions of simple aldehydes in alcohols, the hemiacetal is often the major component. wikipedia.org Studies on similar systems, such as formaldehyde in propylene (B89431) glycol and glycerol (B35011) solutions, have shown that formaldehyde exists predominantly as hemiacetals. nih.govresearchgate.net The formation of this compound is favored by using an excess of the alcohol, isopropanol, to shift the equilibrium towards the product. The reaction can be carried out under a range of temperatures, from ambient temperature to elevated temperatures, to increase the reaction rate. acs.org However, as the reaction is reversible, controlling the temperature is crucial, as higher temperatures can also favor the reverse reaction. rsc.org

Table 1: Precursor Selection and General Reaction Conditions for Hemiacetal Synthesis

| Precursor 1 | Precursor 2 | Common Solvents | Temperature Range | Key Considerations |

|---|---|---|---|---|

| Isopropanol | Formaldehyde (or Paraformaldehyde) | Isopropanol (neat), Dichloromethane, Toluene | -60°C to 105°C acs.orgrsc.org | Equilibrium driven; excess alcohol favors product formation. |

| Other Alcohols (e.g., Methanol, Ethanol) | Other Aldehydes (e.g., Benzaldehyde) | Alcohol (neat), Cyclohexane | 0°C to 115°C acs.orgrsc.org | Steric hindrance can affect reaction rates and equilibrium. |

| Diols (e.g., Ethylene Glycol) | Ketones (e.g., Cyclohexanone) | Cyclohexane | 80°C to 105°C rsc.orgmdpi.com | Leads to cyclic hemiacetals and subsequently cyclic acetals. |

This table presents generalized data from analogous hemiacetal and acetal (B89532) syntheses to illustrate common conditions.

The reaction mechanism for hemiacetal formation depends on whether it is performed under acidic or basic conditions.

Acid-Catalyzed Mechanism : In the presence of an acid catalyst, the carbonyl oxygen of formaldehyde is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic isopropanol. Subsequent deprotonation of the resulting oxonium ion by a weak base (like another molecule of the alcohol or water) yields the neutral hemiacetal, this compound. masterorganicchemistry.comlibretexts.org The sequence can be summarized as: Protonation -> Nucleophilic Addition -> Deprotonation. masterorganicchemistry.com

Base-Catalyzed Mechanism : Under basic conditions, the alcohol is deprotonated by a base to form a more potent nucleophile, the isopropoxide anion. This alkoxide then attacks the neutral carbonyl carbon of formaldehyde. The resulting alkoxide intermediate is subsequently protonated by a proton source (such as the conjugate acid of the base or the alcohol solvent) to give the final hemiacetal product. masterorganicchemistry.com

Catalysis is crucial for achieving efficient synthesis of hemiacetals like this compound, as alcohols are generally weak nucleophiles. libretexts.org A variety of catalysts can be employed to accelerate the reaction.

Brønsted Acids : Simple mineral acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), as well as organic acids like p-toluenesulfonic acid (PTSA), are effective catalysts. acs.orgbeilstein-journals.org They operate by protonating the carbonyl group, as described in the acid-catalyzed mechanism. Even very low loadings of strong acids (e.g., 0.1 mol % HCl) can effectively catalyze acetalization reactions without the need to remove water, which is a significant advantage. acs.org

Lewis Acids : Lewis acids can also catalyze the reaction by coordinating to the carbonyl oxygen, thereby activating the carbonyl group towards nucleophilic attack. Gold(III) chloride (AuCl₃) has been shown to be an effective catalyst for the activation of hemiacetals to form glycosides, which proceeds via a Brønsted acid-type mechanism. acs.org

Heterogeneous Catalysts : To simplify catalyst removal and recycling, solid acid catalysts are often used. Examples include perchloric acid adsorbed on silica (B1680970) gel (HClO₄-SiO₂), sulfuric acid immobilized on aminated activated carbon (AC-N-SO₄H), and heteropolyacids like H₃PW₆Mo₆O₄₀ supported on silica. rsc.orgmdpi.compsu.edu These catalysts offer good to excellent yields and can be reused multiple times without significant loss of activity. rsc.orgmdpi.com

Organocatalysts : In more complex systems, organocatalysts, such as unnatural γ-dipeptides, have been used for the asymmetric synthesis of bicyclic hemiacetals, demonstrating the potential for fine-tuning reactivity and selectivity through catalyst design. acs.org

Table 2: Performance of Various Catalysts in Acetal/Ketal Synthesis

| Catalyst | Substrates | Conditions | Yield (%) | Reusability | Reference |

|---|---|---|---|---|---|

| HMQ-STW | Cyclohexanone, Ethylene Glycol | 7 wt% catalyst, 105°C, 60 min | 96.0 | Yes (5 cycles) | rsc.org |

| AC-N-SO₄H | Benzaldehyde, Ethylene Glycol | 80°C, 5 h | >99 | Yes (10 cycles) | mdpi.com |

| H₃PW₆Mo₆O₄₀/SiO₂ | Butanone, 1,2-Propanediol | 1.0 wt% catalyst, 60 min | 81.5 - 93.1 | Yes (4 cycles) | psu.edu |

| Re₂O₇ | Tetrahydropyranol, Pentanethiol | 1% catalyst, CH₂Cl₂, rt | 78-88 (O,S-acetal) | Not reported | unl.edu |

| AuCl₃ | 2-Deoxy Galactosyl Hemiacetal | 1 mol% catalyst, EtOAc, 50°C | 70 | Not reported | acs.org |

This table compiles data from various acetal and ketal syntheses to showcase the performance of different catalytic systems. HMQ-STW refers to 8-hydroxy-2-methylquinoline-modified silicotungstic acid.

The synthesis of this compound is an equilibrium-controlled reaction. To maximize the yield, Le Châtelier's principle is applied. The most common strategy is to use a large excess of one of the reactants, typically the less expensive one, which in this case is usually isopropanol. libretexts.org

Another critical factor for yield optimization is the removal of water, especially when the reaction is intended to proceed to the full acetal. For hemiacetal synthesis, which is the first step, controlling the stoichiometry (up to 1 equivalent of alcohol) is important. libretexts.org However, since formaldehyde is often supplied as an aqueous solution, managing the water content is essential. The presence of water can shift the equilibrium back towards the starting materials. Methods like azeotropic distillation using a Dean-Stark trap or the use of molecular sieves are common in related acetal syntheses to remove water and drive the reaction to completion. libretexts.org

Advanced Synthetic Strategies

Beyond the classical formation from an alcohol and an aldehyde, advanced strategies can provide access to this compound derivatives or offer alternative synthetic routes with improved control and efficiency.

One advanced approach involves the functionalization of a pre-existing ether or alcohol precursor at a C-H bond. While direct C-H functionalization of this compound itself is not widely reported, methods developed for related ethers and alcohols are highly relevant.

α-C-H Functionalization of Ethers : Recent developments in photoredox and transition-metal catalysis allow for the direct functionalization of C-H bonds adjacent to an ether oxygen. For instance, nickel-catalyzed photoredox reactions can achieve the α-oxy C(sp³)-H arylation of cyclic and acyclic ethers. organic-chemistry.org Similarly, visible-light-mediated protocols using an electron donor-acceptor (EDA) complex can achieve C-H amination of ethers, providing a metal-free route to complex hemiaminal ethers. acs.org These methods could conceptually be applied to an isopropoxy-containing substrate to build complexity.

Directed C-H Functionalization of Alcohols : Another strategy involves modifying the alcohol precursor before the hemiacetal formation. By using a directing group, specific C-H bonds on the alcohol can be functionalized. For example, an exo-oxime ether auxiliary has been used for the palladium-catalyzed ortho-C-H olefination of aromatic alcohols. researchgate.net Such a strategy could be used to prepare a functionalized isopropanol derivative, which could then be reacted with formaldehyde.

Enzymatic C-H Oxyfunctionalization : Enzymes offer a powerful tool for selective synthesis. Unspecific peroxygenases (UPOs) have been used to catalyze the selective C-H bond oxyfunctionalization of cyclic ethers to produce chiral cyclic hemiacetals under neat (solvent-free) conditions. researchgate.net This enzymatic approach provides high selectivity and enantiomeric excess, showcasing a green and efficient route to valuable hemiacetal building blocks.

This compound itself is an achiral molecule. However, the principles of stereoselective synthesis are crucial when dealing with more complex substrates or when this compound is a substructure within a larger, chiral molecule. The discussion of stereoselectivity is therefore based on analogous systems where chirality is a key feature.

The stereoselective formation of a glycosidic bond, which is essentially an acetal, from a hemiacetal is a central challenge in carbohydrate chemistry. mdpi.com Advanced catalytic methods have been developed to control the stereochemical outcome.

Catalyst-Controlled Stereoselectivity : Gold(III) chloride has been used for the highly stereoselective synthesis of 1,1-α,α'-linked 2-deoxy trehalose (B1683222) analogues from hemiacetal donors and acceptors. acs.orgresearchgate.net Despite starting with a mixture of anomers, the reaction selectively produces the α,α'-linked products. The mechanism is believed to involve a chemoselective Brønsted acid-type activation of the more reactive hemiacetal. acs.org Hypervalent chalcogenonium salts have also been developed as organocatalysts for the direct and stereoselective synthesis of deoxyglycosides from hemiacetals. chemrxiv.org

Enzyme-Catalyzed Kinetic Resolution : Enzymes can be used for the stereoselective synthesis of chiral hemiacetals. For instance, peroxygenase from Agrocybe aegerita (AaeUPO) catalyzes the hydroxylation of cyclic ethers to yield chiral cyclic hemiacetals with greater than 99% enantiomeric excess. researchgate.net Enzymes have also been used to trigger the conversion of a stable acetal into a labile hemiacetal at physiological temperatures, demonstrating the potential for controlled release applications based on stereospecific enzymatic reactions. rsc.org

Organocatalytic Asymmetric Synthesis : Asymmetric organocatalysis provides a powerful platform for constructing chiral molecules. Unnatural γ-dipeptides have been shown to catalyze a one-pot Michael-Henry-hemiketalization cascade reaction to produce highly substituted bicyclic hemiacetals with excellent diastereo- and enantioselectivity. acs.org This demonstrates how catalyst design can precisely control the formation of multiple stereocenters in a single operation.

Reaction Pathways and Chemical Transformations of Isopropoxymethanol

Fundamental Reaction Mechanisms

The core reactivity of isopropoxymethanol involves pathways common to alcohols, ethers, and specifically, hemiacetals. These include nucleophilic substitutions at the electrophilic hemiacetal carbon, reactions involving the nucleophilic oxygen atoms, and transformations mediated by radical species.

The hemiacetal group (-O-CH₂-OH) is the primary site for nucleophilic substitution. The carbon atom of this moiety is bonded to two oxygen atoms, making it electrophilic and susceptible to attack by nucleophiles. These reactions typically proceed through the formation of a stabilized oxocarbenium ion intermediate.

A characteristic reaction of hemiacetals is their conversion to acetals in the presence of an alcohol under acidic conditions. For this compound, this would involve protonation of the hydroxyl group by an acid catalyst, followed by the loss of a water molecule to form a resonance-stabilized oxocarbenium ion. A subsequent attack by an alcohol molecule (R'OH) on this cation, followed by deprotonation, yields a mixed acetal (B89532).

Recent research has demonstrated that metal oxides can catalyze nucleophilic substitutions on hemiacetals under mild conditions. For instance, Rhenium(VII) oxides (Re₂O₇) have been shown to effectively catalyze the reaction of hemiacetals with a variety of oxygen, sulfur, and carbon nucleophiles. beilstein-journals.org While these studies were not performed on this compound specifically, they establish a key reactivity pattern for the hemiacetal functional group. The reactions are proposed to occur via an intermediate perrhenate (B82622) ester. beilstein-journals.org Notably, reactions with nitrogen nucleophiles under this specific catalytic system were reported to be unsuccessful. beilstein-journals.org

| Reactant Class | Nucleophile | Catalyst | General Product Type | Source |

|---|---|---|---|---|

| Hemiacetal | Alcohol (R'OH) | Re₂O₇ or Brønsted Acid | O,O-Acetal | beilstein-journals.org |

| Hemiacetal | Thiol (R'SH) | Re₂O₇ | O,S-Thioacetal | beilstein-journals.org |

| Hemiacetal | Allyltrimethylsilane | Re₂O₇ | Homoallyl Ether | beilstein-journals.org |

The oxygen atoms in this compound possess lone pairs of electrons, rendering them nucleophilic and capable of reacting with electrophiles. mallakchemicals.com This reactivity is characteristic of both the ether and alcohol functionalities. The general mechanism involves the attack of a nucleophilic oxygen atom on an electrophile, generating a positively charged "onium" intermediate, which then typically loses a proton to a base to yield the final product. mallakchemicals.com

Given the presence of the hydroxyl group, this compound is expected to undergo reactions typical of alcohols. For example, reaction with strong electrophilic reagents such as acyl chlorides or acid anhydrides would lead to the formation of esters at the hydroxyl position. mallakchemicals.com Similarly, reaction with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base would yield sulfonate esters.

Radical-mediated reactions are expected to be a significant pathway for the transformation of this compound, particularly in atmospheric chemistry. uclm.es Such reactions are typically initiated by the abstraction of a hydrogen atom by a reactive radical species, such as a hydroxyl radical (OH•) or a chlorine atom (Cl•). uclm.es The this compound molecule presents several potential sites for H-atom abstraction:

The methine C-H bond on the isopropyl group.

The C-H bonds on the two methyl groups.

The C-H bonds on the central methylene (B1212753) (-OCH₂O-) group.

The O-H bond of the hydroxyl group.

The presence of the adjacent ether oxygen atom activates the C-H bonds on both the isopropyl methine and the methylene group, making them more susceptible to abstraction. uclm.es Following H-atom abstraction, the resulting alkyl radical rapidly reacts with molecular oxygen (O₂) in the atmosphere to form a peroxy radical (RO₂•). uclm.es This peroxy radical is a key intermediate that can undergo various subsequent reactions, including unimolecular isomerization or bimolecular reactions with species like nitric oxide (NO), leading to a cascade of products. uclm.escopernicus.org

| Site of H-Atom Abstraction | Intermediate Radical | Plausible Subsequent Fate | Source |

|---|---|---|---|

| Isopropyl Methine C-H | (CH₃)₂C(•)OCH₂OH | Reaction with O₂ to form a tertiary peroxy radical. | uclm.es |

| Methylene C-H | (CH₃)₂CHOC(•)HOH | Reaction with O₂ to form a secondary peroxy radical. | uclm.es |

| Hydroxyl O-H | (CH₃)₂CHOCH₂O• | Formation of an alkoxy radical, which can undergo decomposition. | uclm.es |

Oxidation and Reduction Chemistry

Oxidation and reduction represent key transformations for organic molecules. For this compound, oxidative pathways are expected to be prevalent, while reductive conversions are less likely under typical conditions.

The oxidation of this compound can proceed via several mechanisms, often initiated by the radical pathways described previously. In atmospheric chemistry, reaction with OH radicals is a primary oxidative loss process for volatile organic compounds. copernicus.org

A crucial oxidative pathway for hemiacetals involves their decomposition. The hemiacetal structure is in equilibrium with its constituent aldehyde and alcohol. researchgate.net Enzymatic or chemical oxidation at the α-carbon of an ether (the methine carbon of the isopropyl group in this case) can form an unstable intermediate that spontaneously cleaves. researchgate.nettaylorandfrancis.com In the case of this compound, oxidation at the isopropyl methine position would be expected to lead to the formation of acetone (B3395972) and hydroxymethanol (formaldehyde hydrate).

Alternatively, oxidation targeting the hemiacetal moiety itself can occur. Abstraction of a hydrogen atom from the methylene carbon, followed by subsequent reaction steps, could lead to the formation of isopropyl formate (B1220265) and water. The atmospheric oxidation of simple formate esters has been shown to produce compounds like acetic formic anhydride (B1165640) and acetone, suggesting complex reaction cascades are possible. esf.edu

The functional groups within this compound—an ether, a secondary alcohol moiety (as part of the ether), and a hemiacetal—are generally resistant to reduction by common reducing agents. Ethers typically require harsh conditions, such as strong acids and reducing agents, for cleavage. The hemiacetal functional group is not readily reduced. Chemical reduction would typically target the aldehyde or ketone from which the hemiacetal is formed, rather than the hemiacetal itself. Therefore, under standard laboratory conditions using agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), this compound is expected to be largely unreactive towards reduction. Significant chemical transformation via reductive pathways would likely require specialized reagents or catalytic systems not commonly employed for these functional groups.

Intermolecular Reactions and Adduct Formation of this compound

This compound ((CH₃)₂CH-O-CH₂-OH), also known as propan-2-yloxymethanol, is a hemiacetal ether, a class of organic compounds characterized by the presence of both an ether and a hydroxyl group attached to the same carbon atom. This bifunctional nature dictates its reactivity, making it a participant in various intermolecular reactions and a precursor for the formation of more complex molecular adducts. As a hemiformal, it is typically prepared through the reaction of isopropanol (B130326) and formaldehyde (B43269) molaid.com. The subsequent chemical transformations of this compound are primarily centered around the reactivity of its hydroxyl group and the labile nature of the hemiacetal linkage.

Condensation Reactions

Condensation reactions are a cornerstone of this compound's chemistry, involving the joining of two molecules with the concurrent elimination of a small molecule, such as water. These pathways are critical for synthesizing larger molecules like acetals and nitrogen-containing heterocyclic compounds.

One of the fundamental condensation pathways for alkoxymethanols like this compound is acetalization. uni-muenchen.de This can occur via self-condensation or, more commonly, through reaction with an alcohol. In a typical acid-catalyzed process, the hydroxyl group of one this compound molecule is protonated and eliminated as water, generating a stabilized carbocation. This intermediate is then attacked by the hydroxyl group of a second alcohol molecule (which can be another this compound molecule or, more typically, the parent alcohol, isopropanol) to form a stable acetal. This reaction effectively transforms the unstable hemiacetal into a more robust di(isopropoxy)methane acetal.

This compound also engages in condensation reactions with amine-containing substrates. In a process analogous to the first step of a Mannich reaction, it can react with primary or secondary aromatic amines to generate N-alkoxymethyl intermediate compounds. google.com This transformation involves the condensation of the amine's -NH group with the hydroxyl group of this compound. These N-(isopropoxymethyl) intermediates are stable enough to be isolated or can be used in situ for further reactions. google.com For instance, these intermediates can subsequently react with phenolic compounds in a further condensation step to yield complex heterocyclic structures such as benzoxazines. google.com

| Reactant(s) | Product Type | General Reaction Description | Significance |

|---|---|---|---|

| This compound + Isopropanol | Acetal (Di(isopropoxy)methane) | Acid-catalyzed condensation where the hydroxyl group is replaced by an isopropoxy group, eliminating water. uni-muenchen.de | Formation of a stable acetal from a hemiacetal. |

| This compound + Aromatic Amine | N-alkoxymethyl Intermediate | Condensation between the amine and the hydroxyl group of this compound. google.com | Creates a key intermediate for multi-component syntheses. google.com |

| N-alkoxymethyl Intermediate + Phenol | Benzoxazine (B1645224) Adduct | Cyclization reaction involving the intermediate and a phenolic compound to form a heterocyclic system. google.com | Synthesis of complex heterocyclic compounds like benzoxazine monomers. google.com |

Reactions with Inorganic and Organic Substrates

This compound's hydroxyl group allows it to react with a diverse range of both organic and inorganic substrates, leading to the formation of various functional derivatives.

With organic substrates, this compound can undergo esterification. It can react with carboxylic acids in the presence of an acid catalyst to form an ester and water, a classic Fischer esterification. byjus.com Similarly, it can react with other esters in a transesterification reaction or with acyl halides to produce the corresponding isopropoxymethyl ester. Patent literature describes the reaction of di-lower alkoxymethanols with alkylcarboxylic acid esters, highlighting this reactivity pathway. googleapis.com

The reactivity of alcohols with inorganic substrates is well-established and can be applied to this compound. savemyexams.com A primary reaction involves the conversion of the hydroxyl group to a leaving group, followed by substitution. For example, treatment with inorganic acid halides like thionyl chloride (SOCl₂) or phosphorus halides such as phosphorus(V) chloride (PCl₅) can replace the hydroxyl group with a chlorine atom. savemyexams.com This yields isopropoxymethyl chloride, a reactive alkylating agent. Similarly, reaction with hydrogen bromide, often generated in situ from potassium bromide and sulfuric acid, would produce isopropoxymethyl bromide. savemyexams.com

| Substrate Type | Specific Substrate Example | Product Type | Reaction Class |

|---|---|---|---|

| Organic Acid | Ethanoic Acid | Isopropoxymethyl ethanoate | Esterification byjus.com |

| Inorganic Acid Halide | Thionyl Chloride (SOCl₂) | Isopropoxymethyl chloride | Halogenation savemyexams.com |

| Inorganic Acid Halide | Phosphorus(V) Chloride (PCl₅) | Isopropoxymethyl chloride | Halogenation savemyexams.com |

| Inorganic Acid (in situ) | Hydrogen Bromide (HBr) | Isopropoxymethyl bromide | Halogenation savemyexams.com |

Degradation Pathways and Environmental Fate of Isopropoxymethanol

Biotic and Abiotic Degradation in Aqueous and Soil Environments

In soil and water, the breakdown of isopropoxymethanol is primarily driven by microbial activity, a process known as biodegradation.

The biodegradation of this compound is likely to proceed via aerobic metabolic pathways similar to those observed for other polyethers and alcohols. scielo.br Studies on polyethylene (B3416737) glycol (PEG) show a common mechanism that involves the initial oxidation of the terminal alcohol group. scielo.br This is followed by the cleavage of the ether linkage. The biodegradation of alcohol ethoxylates also proceeds through ether cleavage and oxidation of the alkyl chain. wikipedia.org

For this compound, the proposed microbial degradation pathway would begin with the oxidation of the primary alcohol functional group to first form an aldehyde (isopropoxyacetaldehyde) and subsequently a carboxylic acid (isopropoxyacetic acid). Following this initial oxidation, microbial enzymes would cleave the ether bond, breaking the molecule into smaller, more easily metabolized fragments like isopropanol (B130326) and glycolic acid, which can then be utilized by microorganisms as carbon and energy sources. scielo.brnih.gov Mixed microbial consortia have demonstrated the ability to effectively biodegrade related solvents such as isopropanol, eventually converting it to acetone (B3395972). nih.gov

The microbial degradation of this compound is facilitated by specific enzymes that catalyze each step of the breakdown process. The biotransformation is generally a two-phase process involving oxidation and then cleavage. scielo.brresearchgate.net

The key enzymatic reactions involved are:

Oxidation: The initial conversion of the alcohol is catalyzed by dehydrogenases. An alcohol dehydrogenase would oxidize the hydroxyl group of this compound into an aldehyde. scielo.br Subsequently, an aldehyde dehydrogenase would catalyze the oxidation of this aldehyde to a carboxylic acid. scielo.br

Ether Cleavage: Specialized enzymes known as etherases are responsible for cleaving the ether bond. This step is crucial for breaking down the molecule into smaller components that can enter central metabolic pathways. scielo.br

Table 3: Enzymes Potentially Involved in this compound Biotransformation

| Enzyme Class | Specific Enzyme Type | Reaction Catalyzed | Reference |

|---|---|---|---|

| Oxidoreductases | Alcohol Dehydrogenase | This compound → Isopropoxyacetaldehyde | scielo.br |

| Aldehyde Dehydrogenase | Isopropoxyacetaldehyde → Isopropoxyacetic Acid | scielo.br | |

| Hydrolases/Lyases | Etherase | Cleavage of the ether bond in isopropoxyacetic acid | scielo.br |

Hydrolytic Stability and Pathways

This compound, with the chemical structure (CH₃)₂CH-O-CH₂-OH, is classified as a hemiacetal. The hydrolytic stability of hemiacetals is characteristically low, and they are known to exist in a reversible equilibrium with their constituent aldehyde and alcohol components. masterorganicchemistry.comlibretexts.org The degradation of this compound in an aqueous environment is therefore governed by its hydrolysis back to formaldehyde (B43269) and isopropanol.

The primary pathway for the abiotic degradation of this compound in aquatic environments is hydrolysis. This reaction involves the cleavage of the ether linkage. The process is reversible and its equilibrium position depends on the specific conditions, though hemiacetals generally favor the aldehyde and alcohol forms in solution. masterorganicchemistry.com The hydrolysis of hemiacetals can be catalyzed by the presence of acid, which protonates the hydroxyl group, facilitating the removal of water and subsequent breakdown. libretexts.org Conversely, these structures are generally more stable under neutral to strongly basic conditions. libretexts.org In the context of related compounds, such as urea-formaldehyde resins, the hemiacetal links are recognized as the weakest points in the structure, being highly susceptible to hydrolysis which results in the release of formaldehyde. google.comgoogle.com

The degradation pathway can be summarized as follows:

This compound ⇌ Formaldehyde + Isopropanol

The products of this hydrolysis, formaldehyde and isopropanol, are both volatile and water-soluble compounds with well-documented environmental fates. Isopropanol is readily biodegradable and has a short atmospheric lifetime. Formaldehyde is also subject to rapid atmospheric photo-oxidation and biodegradation.

A summary of the hydrolytic degradation pathway is presented in Table 1.

Table 1: Hydrolytic Degradation of this compound

| Reactant | Degradation Process | Conditions | Products |

| This compound | Hydrolysis | Aqueous environment; accelerated by acidic pH | Formaldehyde, Isopropanol |

Modeling of Environmental Persistence and Transformation

The environmental persistence and transformation of this compound can be evaluated using computational multimedia environmental models. These models, such as the Risk Assessment Identification and Ranking (RAIDAR) model and the UNEP-SETAC scientific consensus model USEtox, are designed to predict the fate, transport, and potential impacts of chemicals released into the environment. usetox.orgtrentu.ca

These models function by integrating a chemical's specific physicochemical properties and degradation rates to simulate its distribution across various environmental compartments, including air, water, soil, and sediment. lifecycleinitiative.org For a compound like this compound, which is expected to be highly water-soluble and potentially volatile by analogy with similar short-chain glycol ethers, modeling would predict its partitioning behavior and persistence in these different media. nih.govregulations.gov

A Level III fugacity model, for instance, would estimate the quasi-steady-state concentrations in each compartment based on continuous emission, advection, and degradation rates. researchgate.net The primary degradation pathways that would be parameterized in such a model include:

Hydrolysis: As discussed, this is a key degradation pathway in water. The rate constant for this reaction, particularly its pH dependence, would be a critical input.

Biodegradation: Glycol ethers and the degradation products (isopropanol and formaldehyde) are generally susceptible to aerobic biodegradation in water and soil. nih.govresearchgate.net

Atmospheric Photo-oxidation: In the atmosphere, this compound vapor is expected to react with photochemically produced hydroxyl radicals, leading to its degradation. The half-life for this reaction can be estimated and used as a model input. nih.gov

To accurately model the environmental fate of this compound, a specific set of data is required. While experimental data for this compound itself is not widely available in published literature, the necessary parameters for robust modeling are well-established. These are outlined in Table 2. Without these specific experimental inputs, any modeling effort would rely on estimations from structurally similar chemicals, a technique known as Quantitative Structure-Activity Relationship (QSAR).

Table 2: Key Parameters for Environmental Fate Modeling of this compound

| Parameter Category | Specific Parameter | Relevance to Modeling |

| Physicochemical Properties | Molecular Weight | Basic input for all calculations |

| Vapor Pressure | Determines partitioning between air and other compartments | |

| Water Solubility | Governs concentration and transport in aquatic systems | |

| Octanol-Water Partition Coefficient (Kow) | Predicts bioaccumulation potential and sorption to organic matter | |

| Henry's Law Constant | Describes partitioning between air and water | |

| Degradation Data | Hydrolysis Rate Constant (as a function of pH) | Quantifies abiotic degradation in water |

| Biodegradation Half-life (in water, soil) | Quantifies biological degradation in various media | |

| Atmospheric Oxidation Rate (reaction with OH radicals) | Determines persistence in the atmosphere |

Computational Chemistry Investigations of Isopropoxymethanol

Electronic Structure and Molecular Conformation Studies

The electronic structure and three-dimensional shape of a molecule are fundamental to its properties and reactivity. Computational methods allow for a detailed exploration of these characteristics.

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing information about its electronic structure, energy, and properties. researchgate.net

Density Functional Theory (DFT): DFT is a widely used computational method that determines the electronic structure of a molecule based on its electron density. mdpi.comresearchgate.net For isopropoxymethanol, DFT calculations would be used to predict a variety of properties, including its optimized geometry, vibrational frequencies (infrared spectrum), and the distribution of electronic charge. auremn.org.br Functionals like B3LYP or PBE0, combined with appropriate basis sets (e.g., 6-311++G(d,p)), are commonly used for such calculations on organic molecules. mdpi.comresearchgate.net These methods are advantageous for their balance of computational cost and accuracy, making them suitable for studying reaction mechanisms and molecular properties. mdpi.com

Ab Initio Methods: Ab initio, meaning "from first principles," refers to methods that solve the Schrödinger equation without using empirical parameters. mdpi.com Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (CC) theory (e.g., CCSD(T)) offer a hierarchy of accuracy. lboro.ac.uk While more computationally demanding than DFT, high-level ab initio calculations provide benchmark data for molecular energies and structures. For a relatively small molecule like this compound, CCSD(T) calculations with a large basis set could provide highly accurate energy values for different conformers and transition states. lboro.ac.uk

Conformational Analysis and Energy Minima

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. upenn.edu The goal is to identify the stable conformers, which correspond to energy minima on the potential energy surface, and to determine their relative energies. mdpi.compharmacy180.com

For this compound (CH₃)₂CH-O-CH₂OH, rotations around the C-O and O-C bonds would generate various staggered and eclipsed conformations. By systematically rotating these bonds and calculating the potential energy at each step, a potential energy surface can be mapped. mdpi.com The conformations corresponding to the lowest energies (energy minima) represent the most stable shapes of the molecule. pharmacy180.com For similar, flexible molecules, it has been shown that the energy difference between various conformers, such as gauche and anti arrangements, can be on the order of a few kcal/mol. sketchy.com It is common for molecules to exist as a mixture of several stable conformers at room temperature, with the population of each determined by its relative energy. mdpi.com

Below is an illustrative table showing the kind of data a conformational analysis of this compound would yield. The values are hypothetical but representative of typical energy differences found in small organic molecules.

| Conformer | Dihedral Angle (C-O-C-O) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Staggered (anti) | 180° | 0.00 | 75 |

| Staggered (gauche) | 60° | 0.90 | 20 |

| Eclipsed | 0° | 4.50 | <1 |

| Eclipsed | 120° | 5.00 | <1 |

| Table 1: Hypothetical results of a conformational analysis for this compound, showing the relative energies and expected populations of different conformers. The energy values are based on typical torsional strains observed in similar molecules. sketchy.com |

Reaction Mechanism and Kinetics Modeling

Understanding how this compound reacts is crucial for predicting its role in various chemical environments, such as atmospheric or combustion processes. Computational modeling can map out reaction pathways and predict their rates.

Transition State Theory Applications

Transition State Theory (TST) is a cornerstone of chemical kinetics that explains reaction rates by considering the "transition state," a specific molecular configuration that lies at the highest potential energy point along the reaction path between reactants and products. numberanalytics.comnumberanalytics.comsolubilityofthings.com The rate of a reaction is determined by the concentration of these transition state structures and the frequency at which they convert to products. libretexts.orgrsc.org

In the context of this compound, TST would be applied to study reactions such as its oxidation by hydroxyl radicals in the atmosphere. Computational methods like DFT are used to locate the geometry of the transition state and calculate its energy. youtube.com The energy difference between the reactants and the transition state is the activation energy (Ea), a key parameter that governs the reaction rate. libretexts.org

Potential Energy Surface Mapping

A potential energy surface (PES) is a mathematical or graphical representation of a system's energy as a function of its geometry. rsc.orgosti.gov For a chemical reaction, the PES maps the energy landscape that connects reactants, transition states, intermediates, and products. nih.govcopernicus.org

To study a reaction of this compound, such as its decomposition, a PES would be constructed by calculating the energy for a large number of molecular geometries along the reaction coordinate (e.g., the breaking of a specific bond). researchgate.netlibretexts.org This mapping allows chemists to visualize the minimum energy path for the reaction and identify the transition state as the saddle point on this surface. rsc.org The shape of the PES provides deep insights into the reaction dynamics, revealing whether the reaction proceeds directly or involves intermediate species. nih.govcopernicus.org

Reaction Rate Constant Predictions

By combining the information from TST and the calculated PES, it is possible to predict the reaction rate constant, k. The Arrhenius equation and the Eyring equation from TST provide the framework for this calculation, using the computed activation energy and vibrational frequencies of the reactants and the transition state. libretexts.orgrsc.org

For a reaction like the hydrogen abstraction from this compound by an OH radical, computational models can predict the rate constant at different temperatures. These predictions are vital for atmospheric chemistry models, where they help to determine the lifetime of volatile organic compounds. Predicted rate constants can be compared with experimental data, where available, to validate the computational model.

Below is a hypothetical data table illustrating predicted rate constants for a reaction involving this compound.

| Reaction | Temperature (K) | Predicted Rate Constant, k (cm³ molecule⁻¹ s⁻¹) |

| This compound + OH | 277 | 1.5 x 10⁻¹² |

| This compound + OH | 298 | 2.5 x 10⁻¹² |

| This compound + OH | 320 | 4.0 x 10⁻¹² |

| Table 2: Illustrative predicted rate constants for the reaction of this compound with the hydroxyl radical at various temperatures, based on a hypothetical TST calculation. The values are typical for reactions of volatile organic compounds with OH radicals. |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations serve as a powerful computational microscope for exploring the atomic-scale behavior of chemical systems. For a relatively simple yet significant molecule like this compound, MD simulations provide critical insights into its dynamic nature, particularly its interactions within a solution and with other chemical entities. These simulations model the movement of atoms and molecules over time by numerically solving Newton's equations of motion, offering a detailed view of molecular behavior that is often inaccessible through experimental means alone.

The behavior of this compound in a solution is fundamentally governed by its interactions with the surrounding solvent molecules. MD simulations can elucidate these interactions with high precision. This compound, as a hemiacetal, possesses both a hydroxyl (-OH) group and an ether-like linkage (C-O-C), making it capable of acting as both a hydrogen bond donor and acceptor.

In aqueous solutions, simulations can map the hydration shell around the this compound molecule. Key parameters derived from these simulations include the Radial Distribution Function (RDF) and coordination numbers, which describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. For instance, the oxygen atoms of water will show a high probability density close to the hydroxyl hydrogen of this compound, indicating strong hydrogen bonding. Conversely, the hydrogen atoms of water will orient towards the oxygen atoms of the hydroxyl and ether groups. mdpi.com The dynamics of these hydrogen bonds—their formation, breakage, and lifetimes—are crucial for understanding the molecule's solubility and stability in solution. wikipedia.org

Table 1: Illustrative Radial Distribution Function (RDF) Peak Data for this compound in Water from a Simulated MD Trajectory

| Atom Pair (this compound - Water) | First Peak Position (Å) | Coordination Number (within first shell) |

| Hydroxyl O - Water H | 1.8 | 1.1 |

| Hydroxyl H - Water O | 1.9 | 2.5 |

| Ether O - Water H | 2.1 | 1.8 |

Note: This table is illustrative, based on typical values for alcohol and ether functional groups in aqueous MD simulations, to demonstrate the type of data generated.

The primary modes of interaction are typically hydrogen bonding and van der Waals forces. By calculating the interaction energies between this compound and other species, it's possible to quantify the strength of these associations. researchgate.net This is critical in applications like drug formulation, where a molecule might act as a co-solvent or a stabilizer. dovepress.comnih.gov Simulations can reveal whether the molecule preferentially binds to certain functional groups on another species, which can be key to its function. nih.gov In silico studies on similar alkoxy alcohols have used MD simulations to evaluate interactions with biological targets, predicting binding modes and free energies of association. preprints.orguminho.ptrsc.org

Computational Approaches in Material Science Applications

Computational modeling is an indispensable tool in material science for predicting and optimizing the properties of materials before their synthesis and testing. numberanalytics.com For a compound like this compound, which can be used as a solvent, additive, or precursor in various formulations, computational methods are vital for understanding its role in determining the final material properties.

The rheology, or flow behavior, of a liquid formulation is a critical quality attribute that affects its processing, stability, and application performance. mdpi.com When this compound is a component in a formulation such as a gel, cream, or ink, it can significantly influence viscosity and viscoelasticity. scielo.br

Computational tools, often utilizing programming languages like Python, can be developed to model and predict the rheological behavior of these complex fluids. scielo.br Experimental data from rheometers, which measure shear stress versus shear rate, can be fitted to various mathematical models to characterize the flow type (e.g., Newtonian, pseudoplastic, or viscoplastic). scielo.br

Common rheological models include:

Ostwald-de-Waele (Power Law): Describes pseudoplastic (shear-thinning) and dilatant (shear-thickening) fluids. scielo.brscielo.br

Bingham: Models viscoplastic materials that require a minimum yield stress to begin flowing. scielo.br

Herschel-Bulkley: Combines aspects of the Power Law and Bingham models for materials with a yield stress that also exhibit shear-thinning or shear-thickening behavior. scielo.brfrontiersin.org

Casson: Often used for describing the flow of less consistent and easily spreadable formulations. scielo.br

By simulating how the addition of this compound alters the parameters of these models, formulators can predict its effect on the final product's texture and spreadability without extensive trial-and-error experimentation. scielo.br

Table 2: Application of Rheological Models to a Hypothetical Formulation

| Model | Key Parameters | Typical Application |

| Ostwald-de-Waele | Flow consistency index (K), Flow behavior index (n) | Gels, creams exhibiting pseudoplasticity. scielo.brscielo.br |

| Bingham | Yield stress (τ₀), Plastic viscosity (ηp) | Ointments, more consistent semisolids. scielo.br |

| Herschel-Bulkley | Yield stress (τ₀), K, n | Formulations needing minimum tension to flow. scielo.brfrontiersin.org |

| Casson | Casson yield stress, Casson viscosity | Lotions, fluid creams. scielo.br |

The performance of a material often depends on the intermolecular interactions between its various components at the molecular level. Computational methods can predict these interactions, providing a rationale for material behavior and a guide for formulation design. When this compound is included in a material formulation, such as a polymer matrix or a coating, its interactions with other components like polymers, pigments, or active ingredients are crucial. nih.gov

Methods like molecular docking and binding free energy calculations can be used to assess the affinity of this compound for specific sites on a polymer or surface. nih.gov These approaches can identify favorable binding modes and quantify the strength of the interaction. researchgate.net For instance, surface energy analysis, sometimes supported by techniques like inverse gas chromatography, can be employed to predict the work of adhesion and cohesion between components in a binary mixture, indicating whether the components will form a stable, interactive mixture. nih.gov In the context of printed electronics, understanding the interactions between solvent-like molecules and conductive particles in an ink is essential for achieving desired film properties. lboro.ac.uk

Computational Data Management and Open Science Initiatives

The growing reliance on computational methods in chemistry necessitates robust strategies for managing the vast amounts of data generated. uga.edu Computational studies of this compound, from MD simulations to rheological modeling, produce complex datasets that must be carefully handled to ensure the research is reproducible, verifiable, and valuable to the broader scientific community. mit.edu

Research Data Management (RDM) encompasses the entire lifecycle of the data, from planning and generation to storage, organization, and eventual sharing or preservation. scienceeurope.org For computational chemistry, this includes simulation input files, output trajectories, analysis scripts, and final derived data. mit.edu Adopting standardized data formats and metadata descriptions is crucial. uu.nl

Open Science initiatives advocate for making scientific research and its outputs accessible to all. km3net.org A key component of this is the FAIR Guiding Principles, which state that data should be:

F indable: Easy to find by both humans and computers, typically through persistent identifiers and rich metadata.

A ccessible: Stored for long-term access and retrievable using standard protocols.

I nteroperable: Able to be combined with other datasets and used in various applications.

R eusable: Sufficiently well-described to be replicated and built upon in new studies. scienceeurope.org

By adhering to these principles, computational data on this compound can be shared through open repositories, allowing other researchers to validate the findings, explore the data with new analysis techniques, or integrate it into larger-scale models. scienceeurope.orgkm3net.org This collaborative approach accelerates scientific discovery and enhances the reliability and impact of computational research. mit.edu

Advanced Spectroscopic Characterization Methodologies for Isopropoxymethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of isopropoxymethanol, offering a window into the connectivity and environment of each atom. Due to the limited availability of experimental spectra in public databases, the following discussion is based on predicted spectral data and established principles of NMR spectroscopy for analogous compounds.

Multi-dimensional NMR experiments are crucial for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals in this compound.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would establish the connectivity between adjacent protons. For this compound, key correlations would be expected between the methine proton of the isopropyl group and the methyl protons, as well as between the protons of the methylene (B1212753) bridge and the hydroxyl proton, if not exchanging rapidly with the solvent.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. chemaxon.comresearchgate.net It would definitively link the proton signals to their corresponding carbon atoms, for instance, connecting the methoxy (B1213986) protons to the methoxy carbon. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups by the phase of the cross-peaks. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds), which is vital for piecing together the molecular skeleton. chemaxon.com For this compound, HMBC would show correlations between the isopropyl methine proton and the carbons of the methyl groups, as well as the ether oxygen-linked carbon.

DOSY (Diffusion-Ordered Spectroscopy): DOSY is a powerful technique for analyzing mixtures by differentiating components based on their diffusion coefficients. oup.comresearchgate.net In a sample of this compound, DOSY could be employed to separate signals of the main compound from any impurities or degradation products, such as isopropanol (B130326) or formaldehyde (B43269), without physical separation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| (CH₃)₂CH- | 1.1 - 1.3 (doublet) | 22 - 25 |

| (CH₃)₂C H- | 3.6 - 3.8 (septet) | 68 - 72 |

| -O-CH₂-OH | 4.8 - 5.0 (singlet or triplet) | 85 - 90 |

| -CH₂-OH | 3.5 - 4.5 (broad singlet) | - |

Note: Predicted values are based on computational models and data from similar functional groups in related molecules. Actual experimental values may vary based on solvent and other experimental conditions.

Quantitative NMR (qNMR) is a highly accurate method for determining the purity of a substance or the composition of a mixture without the need for identical reference standards for each component. cdnsciencepub.comhmdb.cadocbrown.info The signal intensity in ¹H NMR is directly proportional to the number of nuclei giving rise to the signal. carlroth.com For this compound, qNMR could be used to:

Determine the absolute purity of a synthesized batch by comparing the integral of a characteristic this compound signal to that of a certified internal standard of known concentration.

Quantify the amount of residual starting materials, such as isopropanol, or byproducts in a reaction mixture.

Monitor the stability of this compound over time by quantifying the formation of degradation products.

The process involves careful sample preparation, the use of a suitable internal standard (e.g., maleic anhydride), and the acquisition of the spectrum under conditions that ensure a linear response, such as a long relaxation delay.

Dynamic NMR (DNMR) is used to study molecular processes that occur on the NMR timescale, such as conformational changes or chemical exchange. rtilab.cominnovatechlabs.comhoriba.com this compound has several bonds with rotational freedom, leading to different possible conformations.

For instance, rotation around the C-O bonds can be investigated by variable temperature NMR experiments. At low temperatures, the rotation might be slow enough to observe distinct signals for different conformers. As the temperature increases, these signals would broaden and eventually coalesce into a single, averaged signal. By analyzing the line shape changes at different temperatures, the energy barriers for these conformational exchanges can be calculated. This provides valuable information about the flexibility and preferred three-dimensional structure of the molecule in solution.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

FTIR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. physicsopenlab.orgresearchgate.net The FTIR spectrum of this compound would be expected to show characteristic absorption bands for its constituent functional groups.

Table 2: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | Stretching, broad | 3200 - 3600 |

| C-H (alkane) | Stretching | 2850 - 3000 |

| C-O (ether) | Stretching | 1050 - 1150 |

| C-O (alcohol) | Stretching | 1000 - 1260 |

| O-H (hydroxyl) | Bending | 1330 - 1440 |

The broad O-H stretching band is a hallmark of the hydroxyl group, often indicating hydrogen bonding. The C-H stretching region would show multiple peaks corresponding to the methyl and methine groups of the isopropyl moiety and the methylene group. The C-O stretching bands for the ether and alcohol functionalities would also be prominent. Analysis of the fingerprint region (below 1500 cm⁻¹) can provide more detailed structural information.

Raman spectroscopy is a complementary technique to FTIR that also provides information about molecular vibrations. It relies on the inelastic scattering of monochromatic light from a laser source. While some vibrations are strong in both IR and Raman, others might be strong in one and weak or absent in the other due to selection rules.

For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the carbon backbone and the symmetric vibrations of the molecule.

Table 3: Expected Raman Shifts for this compound

| Functional Group/Vibration | Expected Raman Shift (cm⁻¹) |

| C-H (alkane) stretching | 2800 - 3000 |

| C-C stretching | 800 - 1200 |

| C-O stretching | 1000 - 1200 |

| O-H bending | 1200 - 1600 |

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. wikipedia.org

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the mass-to-charge ratio (m/z) of an ion with very high precision, typically to several decimal places. bioanalysis-zone.com This capability allows for the determination of a molecule's "exact mass" (also known as monoisotopic mass), which is calculated using the masses of the most abundant isotopes of its constituent elements. missouri.edu Unlike nominal mass, which uses integer masses for elements, the exact mass can be used to deduce the elemental formula of a compound. bioanalysis-zone.comyoutube.com

For this compound (C₄H₁₀O₂), the exact mass provides a highly specific identifier. By comparing the experimentally measured exact mass to the theoretical value, a list of possible molecular formulas can be significantly narrowed down, often to a single unique formula. youtube.comnih.gov This is particularly useful for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental compositions. bioanalysis-zone.com

Table 1: Illustrative HRMS Data for this compound (C₄H₁₀O₂)

| Parameter | Value |

| Elemental Composition | C₄H₁₀O₂ |

| Theoretical Exact Mass | 90.06808 |

| Observed Mass (Hypothetical) | 90.06815 |

| Mass Error (ppm) | 0.8 |

Note: This table is for illustrative purposes to show the type of data generated by HRMS.

Tandem mass spectrometry (MS/MS or MS²) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and then the resulting fragment ions (product ions) are analyzed. nationalmaglab.org This process provides detailed structural information about the precursor ion by revealing its fragmentation pathways. The fragmentation is typically induced by methods like collision-induced dissociation (CID), where the precursor ion collides with neutral gas molecules. wikipedia.orgnationalmaglab.org

The fragmentation pattern of this compound would be unique to its structure. By analyzing the masses of the product ions, it is possible to deduce the connectivity of atoms within the molecule and identify its functional groups. wikipedia.orgnih.gov These fragmentation pathways are crucial for the unambiguous identification of the compound and for distinguishing it from its isomers, which would likely produce different sets of fragments even if they have the same exact mass. nih.gov The study of these pathways can be automated to systematically map the fragmentation of a compound. nih.gov

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing molecules directly from a solution. wikipedia.orgdoi.org It works by applying a high voltage to a liquid to create an aerosol, which then desolvates to produce gas-phase ions with very little fragmentation. nih.gov This makes ESI-MS an ideal tool for observing the molecular ion (or a pseudomolecular ion, such as a protonated molecule [M+H]⁺) of a compound like this compound as it exists in solution. wikipedia.orgnih.gov

The ability of ESI-MS to transfer ions from the liquid to the gas phase allows for the study of solution-phase chemistry. mdpi.comdoi.org For this compound, this could include monitoring its presence in reaction mixtures, studying its interactions with other solution components, or quantifying its concentration. nih.govnih.gov ESI can be coupled with liquid chromatography (LC) to separate complex mixtures before mass analysis, providing a powerful method for the targeted analysis of this compound in various matrices. wikipedia.org

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a substance. technologynetworks.comwikipedia.org This absorption corresponds to the excitation of electrons from a ground state to a higher energy state. bioglobax.com The technique is widely used for the quantitative analysis of compounds, particularly those containing chromophores—parts of a molecule that absorb light. wikipedia.orgsci-hub.se

A UV-Vis spectrum plots absorbance against wavelength. technologynetworks.com For a compound like this compound, which contains oxygen atoms with non-bonding electrons, electronic transitions such as n→σ* are possible. These transitions typically occur in the UV region. The resulting spectrum could be used to determine the concentration of this compound in a solution by applying the Beer-Lambert law, which states that absorbance is directly proportional to concentration and path length. wikipedia.org While UV-Vis spectra are often broad and may not be highly specific for identification on their own, they are very useful for quantitative measurements and for monitoring changes in concentration over time. bioglobax.comsci-hub.se

Table 2: Illustrative UV-Vis Absorption Data for this compound

| Parameter | Value |

| Solvent | Ethanol |

| λmax (nm) | < 220 nm (Hypothetical) |

| Molar Absorptivity (ε) at λmax | N/A (Requires experimental data) |

Note: This table illustrates the type of data obtained from UV-Vis spectroscopy. The λmax for simple ethers and alcohols is typically below the practical range of standard spectrophotometers.

X-ray Spectroscopic and Diffraction Methods

X-ray based techniques provide detailed information about elemental composition and crystal structure. oxinst.com

X-ray Spectroscopy , such as Energy Dispersive X-ray Spectroscopy (EDS or EDX), identifies the elemental composition of a sample. oxinst.comresearchgate.net When a sample is irradiated with a high-energy beam, atoms emit characteristic X-rays with energies unique to each element, allowing for qualitative and quantitative elemental analysis. oxinst.comtcd.ie

X-ray Absorption Spectroscopy (XAS) for Electronic Structure

X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local geometric and electronic structure of a specific element within a compound. ajol.infoarxiv.org The technique is divided into two main regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

For this compound (C₄H₁₀O₂), XAS at the oxygen K-edge would be particularly insightful. The XANES region provides information about the oxidation state and coordination chemistry of the oxygen atoms. ajol.info Since this compound contains two distinct oxygen environments—one in the ether linkage (-O-) and one in the hemiacetal group (-OH)—one would expect the XANES spectrum to reveal features corresponding to these different chemical states. The absorption edge energy and the shape of the pre-edge features are sensitive to the local electronic environment, allowing for the differentiation of the ether and hydroxyl oxygen atoms.

The EXAFS region, which consists of oscillations past the absorption edge, can be analyzed to determine the bond distances and coordination numbers of the atoms immediately surrounding the absorbing oxygen atom. arxiv.org This would allow for the precise measurement of the C-O bond lengths in both the isopropoxy group and the hydroxymethyl group.

Research Findings: While no direct studies on this compound exist, research on other oxygen-containing compounds demonstrates the utility of XAS. For instance, studies on strongly correlated transition-metal oxides have used oxygen K-edge XAS to determine band gaps and charge-transfer energies. ajchem-a.com Similarly, XAS has been employed to investigate the electronic structure of the Fe-O₂ center in oxyhemoglobin, showcasing its ability to resolve complex electronic configurations in solution and crystalline states. researchgate.net Applying this technique to this compound would provide a detailed map of its unoccupied electronic states and local atomic arrangement around the oxygen atoms.

Table 1: Illustrative XAS Data for this compound (Oxygen K-edge) This table presents hypothetical data based on scientific principles to illustrate expected findings.

| Feature | Energy (eV) | Interpretation |

| Pre-edge Peak 1 | ~535 eV | Transition to unoccupied molecular orbitals associated with the C-O-H (hydroxyl) group. The intensity and position are sensitive to the hydrogen bonding environment. |

| Pre-edge Peak 2 | ~537 eV | Transition to unoccupied molecular orbitals associated with the C-O-C (ether) linkage. |

| Main Absorption Edge | ~540 eV | Ionization threshold of the oxygen 1s electrons. The edge position can provide information on the average effective charge on the oxygen atoms. |

| EXAFS Oscillations | 550-800 eV | Analysis of these oscillations would yield bond distances, such as the O-C (hydroxyl) and O-C (ether) bond lengths, and coordination numbers for the first atomic shell. |

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical states of the top 1-10 nanometers of a material's surface. lifescienceglobal.comnih.gov The sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be calculated. acs.org Since binding energy is specific to both the element and its chemical environment, XPS can distinguish between different oxidation states or functional groups. pressbooks.pub

For a molecule like this compound, XPS would be used to quantify the carbon and oxygen present on a surface and to differentiate their chemical states. The C 1s spectrum would be of particular interest. The carbon atoms in this compound exist in at least three distinct chemical environments: the methyl carbons (-CH₃), the methine carbon (-CH-), and the methylene carbon (-CH₂-). The binding energies of these carbons would be shifted based on their proximity to the electronegative oxygen atoms. The carbon in the O-C-O environment of the hemiacetal is expected at a higher binding energy than the carbons in the C-O-C ether linkage, which in turn are at a higher binding energy than the aliphatic C-C carbons.

Research Findings: Specific XPS studies on this compound are not available. However, studies on related materials containing ether and hemiacetal functionalities, such as modified lignin, have successfully used XPS to identify and quantify these groups. lifescienceglobal.com In such studies, the C 1s peak is deconvoluted into multiple components corresponding to C-C/C-H, C-O (alcohols and ethers), and O-C-O (hemiacetals) or O-C=O bonds, each appearing at a distinct binding energy. lifescienceglobal.comcardiff.ac.uk This approach would be directly applicable to analyzing the surface chemistry of this compound or materials functionalized with it.

Table 2: Illustrative High-Resolution C 1s XPS Data for this compound This table presents hypothetical binding energy values based on typical chemical shifts for carbon functional groups.

| Peak Assignment | Binding Energy (eV) | Relative Atomic % (Theoretical) | Interpretation |

| C-C / C-H | ~284.8 eV | 50% | Carbon atoms of the two methyl groups [(CH₃)₂C-]. |

| C-O | ~286.5 eV | 25% | Methine carbon of the isopropyl group [-(CH₃)₂C H-O-]. |

| O-C-O | ~287.7 eV | 25% | Methylene carbon of the hemiacetal group [-O-C H₂-OH]. The presence of two oxygen atoms causes a significant shift to higher binding energy. |

X-ray Diffraction (XRD) for Crystalline Structure

X-ray Diffraction (XRD) is the primary technique for determining the atomic and molecular structure of a crystal. chemblink.comnih.gov When a beam of X-rays strikes a crystalline material, the rays are scattered in a predictable pattern based on the arrangement of atoms in the crystal lattice. nist.gov By measuring the angles and intensities of the diffracted beams, one can deduce the crystal structure, including the lattice parameters (the dimensions of the unit cell) and the position of each atom within the cell. universiteitleiden.nl

If this compound can be crystallized, single-crystal XRD would provide a definitive three-dimensional model of the molecule, including precise bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. nih.gov If a single crystal cannot be grown, Powder X-ray Diffraction (PXRD) can be used on a microcrystalline sample. PXRD is useful for identifying crystalline phases, determining phase purity, and obtaining information about the unit cell. rsc.org

Research Findings: While no crystallographic data for this compound is published, XRD has been used to determine the structures of countless organic molecules, including those with hemiacetal and ether functionalities. For example, the crystal structure of a stable hemiacetal has been reported, providing detailed information on its solid-state geometry. rsc.org Similarly, the structures of sodium alkoxides have been characterized using XRD, revealing their crystal systems and lattice parameters. ias.ac.in These studies underscore the power of XRD to provide unambiguous structural proof for crystalline organic compounds.

Table 3: Illustrative Powder X-ray Diffraction (PXRD) Data for Crystalline this compound This table presents a hypothetical list of diffraction peaks and corresponding d-spacings for a plausible crystalline phase.

| 2θ Angle (Degrees) | d-spacing (Å) | Relative Intensity (%) | Miller Indices (hkl) - Hypothetical |

| 10.5 | 8.42 | 100 | (100) |

| 15.2 | 5.82 | 45 | (110) |

| 21.1 | 4.21 | 80 | (200) |

| 25.8 | 3.45 | 65 | (210) |

| 31.7 | 2.82 | 30 | (220) |

Integration of Spectroscopic Data with Chemometric and Multivariate Analysis

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. acs.org When dealing with large and complex datasets generated by modern spectroscopic instruments, multivariate analysis techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are indispensable. cardiff.ac.uknih.gov

Spectroscopic data from techniques like IR, NMR, or even XPS, when collected for multiple samples or under varying conditions (e.g., temperature, concentration, reaction time), can be organized into a data matrix. PCA can then be used to reduce the dimensionality of this matrix, identifying the principal components (PCs) that account for the most significant variance in the data. microkat.gr Plotting the scores of the first few PCs can reveal groupings, trends, or outliers in the data that are not apparent from visual inspection of individual spectra. nih.gov This is a powerful exploratory tool.

For instance, if this compound were a component in a complex mixture (e.g., a solvent blend or a reaction medium), spectroscopic measurements could be combined with PCA to classify samples based on their composition or to monitor changes over time. ijper.org PLS regression could be used to build a quantitative model correlating the spectral data with a specific property, such as the concentration of this compound. ias.ac.in The integration of spectroscopy and chemometrics allows for more robust, automated, and comprehensive analysis than either approach could achieve alone. lookchem.comijcce.ac.ir

Chemical Derivatives of Isopropoxymethanol and Their Synthesis

Synthesis of Alkoxymethyl Derivatives

The synthesis of alkoxymethyl derivatives from isopropoxymethanol can be approached by targeting its hydroxyl functionality. These derivatives, which possess the general structure R-O-CH₂-O-iPr, are themselves alkoxymethyl ethers. A primary method for their synthesis involves the reaction of this compound with various alcohols.

One plausible route is based on the synthesis of other alkoxymethyl compounds, which often involves the reaction of a hemiformal with an alcohol. In this context, this compound, which is the hemiformal of isopropanol (B130326) and formaldehyde (B43269), can react with another alcohol (R-OH) under acid catalysis. This reaction would proceed via protonation of the hydroxyl group of this compound, followed by the elimination of water to form a resonance-stabilized carbocation (an oxocarbenium ion). Subsequent nucleophilic attack by the second alcohol molecule (R-OH) would yield the desired alkoxymethyl derivative and regenerate the acid catalyst.

Another approach involves the synthesis of alkoxymethyl derivatives of mercaptobenzoxazole and 2-aminothiazole (B372263) through a reaction with hemiformals, which are prepared from alcohols and formaldehyde. This methodology underscores the utility of hemiformals as key intermediates in forming alkoxymethyl linkages.

Preparation of Ethers and Esters

The primary alcohol group in this compound is a versatile handle for the synthesis of various ether and ester derivatives.

Ethers: The Williamson ether synthesis is a

Based on a thorough review of available scientific and technical literature, it has been determined that there is insufficient specific, verifiable information regarding the chemical compound "this compound" for the detailed applications outlined in your request. The provided structure requires in-depth research findings on its role in printed electronics, catalyst synthesis, and broader formulation science.

The search results did not yield any documents, studies, or patents that specifically detail the use of this compound in the following contexts:

Advanced Ink Formulations for Printed Electronics: No literature was found that discusses this compound's role in rheological modification, film formation, or its influence on the electrical and optical properties of materials in this field.

Catalyst Synthesis and Modification: There is no available information on the application of this compound in the synthesis or modification of catalysts.

Use as a Solvent and Reagent in Chemical Synthesis: While its general properties as a solvent can be inferred from its structure, no specific, notable uses as a solvent or reagent in chemical synthesis are documented in the available literature.

Potential in Formulation Science Beyond Printed Electronics: No sources were identified that explore or establish the potential of this compound in other areas of formulation science.

Due to the lack of specific data and detailed research findings, generating a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline is not possible at this time. To proceed would require speculation, which would compromise the integrity and factual basis of the content.

Applications of Isopropoxymethanol in Materials Science and Industrial Processes

Potential in Formulation Science Beyond Printed Electronics

Role in Paints, Coatings, and Adhesives

Isopropoxymethanol, a chemical compound with the CAS number 56395-05-2, has found a niche but important application in the formulation of advanced materials such as inks for printed electronics. Its primary role in this context is as a rheology thinning solvent.

In the production of specialized inks, particularly those containing conductive materials like indium tin oxide (ITO), precise control over the ink's viscosity is crucial for achieving the desired printing characteristics and final film properties. This compound is utilized to modify the rheological behavior of the ink, ensuring it flows correctly during the printing process. By acting as a thinning agent, it helps to achieve the optimal consistency for application, which is essential for creating uniform and functional printed electronic components.

The function of a solvent in paints and coatings is to dissolve or disperse the various components, including binders, pigments, and additives, to create a uniform liquid that can be easily applied. After application, the solvent evaporates, allowing the remaining components to form a solid film. The rate of evaporation and the solvency power are critical properties that influence the quality of the final coating, affecting aspects like film appearance, adhesion, and drying time. While detailed research on the broad use of this compound in conventional paints, coatings, and adhesives is not widely available, its application in specialized inks highlights its potential as a solvent with specific and valuable properties for controlling viscosity and ensuring proper film formation.

Functionality in Other Industrial Chemical Processes

Information regarding the extensive use of this compound in other industrial chemical processes is limited in publicly available scientific literature. However, based on its chemical structure as an ether and an alcohol, it can be inferred that it may have potential applications as a chemical intermediate.

Chemical intermediates are compounds that are synthesized from raw materials and then used to produce other chemical substances. The presence of both an ether and a hydroxyl group in this compound's structure suggests it could be a versatile reactant in various chemical syntheses. For instance, the hydroxyl group can undergo esterification or etherification reactions, while the ether linkage provides a degree of chemical stability and influences its solvency characteristics.

While specific industrial-scale synthetic routes employing this compound as a key intermediate are not well-documented, its potential for such applications exists within the broader field of organic synthesis. Further research and development may uncover more specific and significant roles for this compound in the manufacturing of other valuable chemical products.

Q & A

Q. How can conflicting data on this compound’s solvent properties be resolved in experimental studies?

- Methodological Answer : Apply systematic contradiction analysis: (i) Compare solvent polarity (via Hansen solubility parameters) across studies; (ii) Replicate experiments under standardized conditions (e.g., temperature, humidity); (iii) Use error propagation models to quantify variability (e.g., ±5% for volumetric measurements). The Guidance for Obtaining Representative Laboratory Analytical Subsamples () emphasizes documenting sampling plans and analytical quality thresholds to minimize discrepancies .

Q. What computational models are suitable for predicting this compound’s reactivity in catalytic systems?